molecular formula C19H29N5O2 B1671445 Gepirone CAS No. 83928-76-1

Gepirone

Cat. No. B1671445
CAS RN: 83928-76-1
M. Wt: 359.5 g/mol
InChI Key: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
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Description

Gepirone is an antidepressant used to treat major depressive disorder (MDD) . It is an azapirone and acts selectively on the pre- and post-synaptic 5HT1A receptors . It was approved by the FDA for the treatment of MDD in adults in September 2023 .


Synthesis Analysis

The synthesis of this compound is from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide . The process is economically efficient and easily industrially scalable .


Molecular Structure Analysis

The chemical formula of this compound is C19H29N5O2 . Its molecular weight is 359.474 .


Chemical Reactions Analysis

This compound ER was approved by the FDA for the treatment of adults with MDD . It represents a novel class of antidepressants that selectively targets the 5HT1A receptors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 359.47 . It is a solid substance .

Scientific Research Applications

Pharmacology and Clinical Data

Gepirone, as a 5-HT(1A) receptor agonist, has been extensively assessed for its use in treating anxiety and depressive disorders. Clinical trials have indicated that both immediate-release (IR) and extended-release (ER) formulations of this compound are effective in improving symptoms of depression. The ER formulation, in particular, offers better efficacy and tolerability, potentially due to its reduced peak-to-trough fluctuations in plasma concentration (Robinson, Sitsen, & Gibertini, 2003).

Therapeutic Efficacy

This compound has demonstrated superior therapeutic efficacy compared to placebo in short-term treatments of generalized anxiety disorder and major depressive disorder. Its antidepressant effect appears to be additional to its anxiolytic effect, making it a promising candidate for treating depression, especially non-endogenous or non-melancholic subtypes, and chronic generalized anxiety disorder (Fitton & Benfield, 1994).

Treatment of Atypical Depression

Clinical trials have shown that this compound is effective in treating atypical depression, demonstrating a novel antidepressant effect potentially due to its specific actions on the serotonergic system (McGrath et al., 1994).

Potential in Treating Panic Disorder

An uncontrolled study indicated the possible efficacy of this compound in treating panic disorder, suggesting its potential role beyond depression treatment (Pecknold, Luthe, Scott-Fleury, & Jenkins, 1993).

Influence on Cortical 5HT2 Receptor Sensitivity

This compound has been observed to decrease rat cortical serotonin type 2 (5HT2) receptor density and reduce the frequency of serotonin agonist-induced behaviors, supporting its involvement in brain serotonin systems (Eison & Yocca, 1985).

Antidepressant-like Activity

This compound has shown significant antidepressant-like activityin animal models, particularly in the forced swimming test in rats. This effect is believed to be mediated by activation of 5-HT1A receptors, possibly located postsynaptically (Chojnacka-Wójcik, Tatarczyńska, Gołembiowska, & Przegaliński, 1991).

Role in Sexual Function

This compound-extended release (ER) has been studied for its effects on sexual desire in depressed women, showing improvement in sexual desire independent of its antidepressant or anxiolytic activity. This suggests a unique pro-sexual effect of this compound-ER (Fabre, Smith, & Derogatis, 2011).

Mechanism of Action Studies

Studies have compared this compound's selectivity for 5-HT1A receptors over dopamine D2 receptors, revealing a differential action at pre- and post-synaptic 5-HT1A receptors. These studies are essential for understanding the therapeutic action of this compound and related compounds (Leslie, 2001).

Effects on Aggressive Behavior and Brain Neurotransmission

This compound's influence on aggressive behavior and brain monoaminergic neurotransmission in animal models provides insights into its potential antianxiety mechanism. It has shown to inhibit attacks against intruder mice without causing sedation or ataxia, suggesting its application in the modulation of aggression (McMillen, Scott, Williams, & Sanghera, 1987).

Mechanism of Action

Target of Action

Gepirone primarily targets the serotonin 5-HT1A receptors , both pre- and post-synaptically . These receptors play a crucial role in modulating serotonin neurotransmission, which is implicated in mood regulation and the pathophysiology of depression .

Mode of Action

This compound acts as a partial agonist at the serotonin 5-HT1A receptor This selective action on 5-HT1A receptors allows this compound to modulate serotonergic neurotransmission . An active metabolite of this compound, 1-(2-pyrimidinyl)piperazine, also acts as an antagonist at the α2-adrenergic receptor .

Biochemical Pathways

The pharmacological activity of this compound is attributed to the parent drug and its major metabolites, 3’-OH-gepirone and 1-PP . These compounds bind to 5-HT1A receptors and α2 receptors, respectively, where they exert their effects . The net result of this compound’s action is a preferential activation of 5-HT1A receptors, leading to an increase in postsynaptic 5-HT neurotransmission .

Pharmacokinetics

This compound exhibits linear and dose-proportional pharmacokinetics within a dose range of 18.2 mg to 72.6 mg . Its absolute bioavailability is 14% to 17% . This compound reaches peak plasma levels in approximately 4 to 5 hours and slowly declines over the next 20 hours . Steady-state plasma concentrations are typically achieved within two to four days of daily dosing . It is metabolized by CYP3A4 and excreted primarily in urine (81%) and feces (13%) .

Result of Action

This compound’s action on the 5-HT1A receptors leads to a reduction in depressive symptoms . In clinical trials, this compound significantly outperformed placebo in terms of depressive symptom reduction and showed effect sizes similar to those of other approved antidepressants . Specifically, this compound reduced depressive symptoms by about 2.5 points more than placebo on the 52-point Hamilton Depression Rating Scale .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, when administered with food, the absorption of this compound is delayed, although the area under the concentration-time curve (AUC) is increased . Furthermore, the formulation of this compound as an extended-release tablet helps to maintain steady-state plasma concentrations and reduce peak/trough fluctuations, potentially improving its efficacy and tolerability .

Safety and Hazards

Gepirone should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes . In case of accidental ingestion, medical attention should be sought immediately .

Future Directions

Gepirone ER was approved by the FDA for the treatment of adults with MDD in September 2023 . It is expected to hit the market in January 2024 . The approval of this compound ER is a testament to the ongoing evolution of mental health care .

properties

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83928-66-9 (mono-hydrochloride)
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90232813
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83928-76-1
Record name Gepirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83928-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepirone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Gepirone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEPIRONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Gepirone?

A1: this compound acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]

Q2: How does this compound's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?

A2: Research suggests that this compound acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]

Q3: What are the downstream effects of this compound's interaction with 5-HT1A receptors?

A3: this compound's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by this compound, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]

Q4: Does this compound interact with other neurotransmitter systems?

A4: Studies suggest that this compound may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of this compound. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not delve into detailed spectroscopic characterization of this compound.

A6: The provided research papers primarily focus on this compound's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.

Q7: What is known about the stability of this compound?

A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of this compound. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.

A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to this compound.

Q8: How is this compound absorbed and what factors affect its bioavailability?

A8: Research indicates that this compound is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase this compound's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []

Q9: What are the primary metabolic pathways of this compound?

A9: this compound undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]

Q10: What is the impact of potent CYP3A4 inducers on this compound's pharmacokinetics?

A10: Co-administration of this compound with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of this compound and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []

Q11: Does this compound induce or inhibit CYP3A4 activity?

A11: this compound does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []

Q12: Does this compound affect lithium pharmacokinetics?

A12: Co-administration of this compound with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]

Q13: What is the preclinical evidence for this compound's efficacy in animal models of anxiety and depression?

A13: Preclinical studies have demonstrated that this compound exhibits anxiolytic effects in rodent models. [, , ] Additionally, this compound shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []

Q14: What is the clinical evidence for this compound's efficacy in treating major depressive disorder (MDD)?

A14: Several clinical trials have investigated this compound's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that this compound, particularly in extended-release formulations (this compound-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]

Q15: Does this compound demonstrate efficacy in treating anxiety disorders?

A15: Clinical trials have explored this compound's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []

Q16: Does this compound impact sexual function in individuals with depression?

A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, this compound-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]

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